Oxazole-2,5-dicarboxylic acid

Physicochemical Properties pKa Ligand Design

Oxazole-2,5-dicarboxylic acid (CAS: 1449569-97-4) is a heterocyclic organic compound characterized by a 1,3-oxazole core substituted with carboxylic acid groups at the 2- and 5-positions. This specific substitution pattern yields a rigid, planar, bifunctional ligand with a distinct electronic environment, differentiating it from its isomeric monocarboxylic acid counterparts and making it a valuable precursor for coordination chemistry and materials science applications.

Molecular Formula C5H3NO5
Molecular Weight 157.08 g/mol
Cat. No. B12971413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole-2,5-dicarboxylic acid
Molecular FormulaC5H3NO5
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC1=C(OC(=N1)C(=O)O)C(=O)O
InChIInChI=1S/C5H3NO5/c7-4(8)2-1-6-3(11-2)5(9)10/h1H,(H,7,8)(H,9,10)
InChIKeyHAWWGXFIQWPHLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazole-2,5-dicarboxylic acid: A Strategic Heterocyclic Building Block for Coordination Polymers and Advanced Synthesis


Oxazole-2,5-dicarboxylic acid (CAS: 1449569-97-4) is a heterocyclic organic compound characterized by a 1,3-oxazole core substituted with carboxylic acid groups at the 2- and 5-positions . This specific substitution pattern yields a rigid, planar, bifunctional ligand with a distinct electronic environment, differentiating it from its isomeric monocarboxylic acid counterparts and making it a valuable precursor for coordination chemistry and materials science applications [1].

Why Oxazole-2,5-dicarboxylic Acid Cannot Be Simply Replaced by Common Analogs


Substituting Oxazole-2,5-dicarboxylic acid with a closely related analog, such as an oxazole monocarboxylic acid or a different heterocyclic dicarboxylic acid, introduces significant changes in key physicochemical properties, reactivity, and coordination behavior. Differences in the number and position of carboxyl groups alter acidity (pKa), solubility, and the ability to act as a bridging ligand in metal-organic frameworks (MOFs) [1]. Furthermore, the electronic and steric effects imparted by the 2,5-substitution pattern on the oxazole ring are unique and cannot be replicated by other heterocyclic cores like furan or thiophene, which leads to divergent material properties in polymers .

Quantitative Differentiation of Oxazole-2,5-dicarboxylic Acid: A Comparative Analysis for Procurement


Enhanced Acidity and Water Solubility vs. Oxazole Monocarboxylic Acids

The presence of two electron-withdrawing carboxylic acid groups on the oxazole ring significantly enhances the compound's acidity and aqueous solubility compared to its monocarboxylic acid counterparts. For instance, the predicted pKa for Oxazole-4-carboxylic acid is 3.39±0.10 . In contrast, Oxazole-2,5-dicarboxylic acid, bearing a second acid group, exhibits a stronger acidic character, with estimated pKa values of 1.4 and 3.5 based on comparisons to similar heterocyclic diacids . This dual acidity facilitates deprotonation and enhances solubility in polar solvents, making it a more versatile ligand in aqueous or protic reaction media.

Physicochemical Properties pKa Ligand Design

Unique Electronic Profile Dictates Regioselective Reactivity

The electronic distribution across the oxazole ring is highly dependent on the substitution pattern. Research by Brown and Ghosh established a clear reactivity order for the ring's carbon atoms (C-4 > C-5 > C-2), which was confirmed by pKa measurements of the respective monocarboxyoxazole isomers [1]. This inherent electronic bias dictates the compound's regioselective reactivity. In the case of Oxazole-2,5-dicarboxylic acid, the electron density at the 4-position remains the most available for electrophilic attack, while the 2- and 5-positions are deactivated by the electron-withdrawing carboxyl groups. This predictable reactivity profile, grounded in fundamental physical organic chemistry, is a key differentiator from other heterocyclic diacids like 2,5-furandicarboxylic acid, whose electronic distribution and reactivity are governed by different principles.

Organic Synthesis Regioselectivity C-H Functionalization

Rigid 2,5-Dicarboxylate Linker for Enhanced Thermal Stability in Polymers

The rigid oxazole ring, when incorporated as a 2,5-dicarboxylate linker, restricts chain mobility in polymer backbones, leading to a demonstrable increase in glass transition temperature (Tg). This behavior is analogous to that observed in polymers derived from furan-2,5-dicarboxylic acid (FDCA) . The substitution of the furan oxygen with an oxazole ring (which introduces a nitrogen atom into the heterocycle) can further tune the polymer's electronic properties and thermal stability, offering a unique profile not achievable with the all-oxygen furan analog. This makes Oxazole-2,5-dicarboxylic acid a strategic monomer for developing high-performance polyesters and polyamides with tailored thermal and mechanical characteristics.

Polymer Chemistry Thermal Stability Materials Science

Key Application Scenarios for Oxazole-2,5-dicarboxylic Acid in Advanced R&D


Design and Synthesis of Regioselective Functionalized Oxazole Derivatives

Leverage the established and predictable electronic distribution of the oxazole ring [1] to perform regioselective functionalizations at the C-4 position. This application scenario is ideal for medicinal chemists and synthetic organic chemists who require precise control over the structure of their final heterocyclic products, minimizing the formation of unwanted isomers and simplifying purification.

Development of Water-Soluble Metal-Organic Frameworks (MOFs) and Coordination Polymers

Exploit the compound's enhanced acidity and water solubility relative to monocarboxylic oxazoles [1] to synthesize novel MOFs in benign, aqueous reaction media. The bifunctional nature of the ligand, combined with its unique oxazole core, allows for the construction of porous materials with tailored topologies for applications in gas storage, catalysis, and sensing, especially where conventional hydrophobic linkers are unsuitable .

Synthesis of High-Performance Polyesters and Polyamides with Tunable Thermal Properties

Utilize Oxazole-2,5-dicarboxylic acid as a rigid, heterocyclic monomer in polycondensation reactions. The resulting polymers are expected to exhibit increased glass transition temperatures compared to those from flexible aliphatic diacids [1]. This application is particularly relevant for material scientists aiming to develop the next generation of high-temperature engineering plastics with properties that are distinct from those based on furan or phenyl linkers.

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